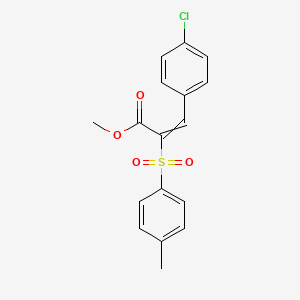
methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a propenoate moiety, which is further substituted with a chlorophenyl and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methylbenzenesulfonyl chloride, and methyl acrylate.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the intermediate compound, methyl (E)-3-(4-chlorophenyl)-2-propenoate.
Sulfonylation: The intermediate compound is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial production include dichloromethane and toluene.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base, such as triethylamine, at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products with amines or thiols.
Applications De Recherche Scientifique
Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-3-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate
- Methyl (E)-3-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate
- Methyl (E)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate
Uniqueness
Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorophenyl group enhances the compound’s reactivity and potential biological activities compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C17H15ClO4S |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
methyl 3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C17H15ClO4S/c1-12-3-9-15(10-4-12)23(20,21)16(17(19)22-2)11-13-5-7-14(18)8-6-13/h3-11H,1-2H3 |
Clé InChI |
OXFBMFHALYDEPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















